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1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

SCD1 inhibitor kinase inhibitor regioisomer SAR

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235359-38-2) is a synthetic, trisubstituted urea derivative (C₁₇H₂₂N₄OS, MW 330.45 g/mol) that integrates three distinct pharmacophoric elements: a pyridin-2-yl group, a piperidine linker, and a thiophen-2-ylmethyl terminus. Its physicochemical profile—calculated logP of 3.01, 3 hydrogen-bond acceptors, and 2 hydrogen-bond donors—places it within oral drug-like chemical space.

Molecular Formula C17H22N4OS
Molecular Weight 330.45
CAS No. 1235359-38-2
Cat. No. B2373736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1235359-38-2
Molecular FormulaC17H22N4OS
Molecular Weight330.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=CC=N3
InChIInChI=1S/C17H22N4OS/c22-17(20-13-15-4-3-11-23-15)19-12-14-6-9-21(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H2,19,20,22)
InChIKeyADEAZRDVFCCMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235359-38-2): A Trisubstituted Urea Scaffold for Fragment-Based and Targeted Library Screening


1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235359-38-2) is a synthetic, trisubstituted urea derivative (C₁₇H₂₂N₄OS, MW 330.45 g/mol) that integrates three distinct pharmacophoric elements: a pyridin-2-yl group, a piperidine linker, and a thiophen-2-ylmethyl terminus. Its physicochemical profile—calculated logP of 3.01, 3 hydrogen-bond acceptors, and 2 hydrogen-bond donors—places it within oral drug-like chemical space [1]. The compound is catalogued in the ZINC database (ZINC000268632290) as a purchasable screening compound, though it currently has no reported bioactivity in ChEMBL, indicating its status as an underexplored chemotype [1]. Structurally, it belongs to the broader class of piperidine-aryl urea derivatives that have yielded potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, kinase inhibitors, and sEH inhibitors, positioning it as a versatile entry point for medicinal chemistry campaigns requiring differentiated urea-based starting points [2][3].

Why In-Class Piperidine-Urea Analogs Cannot Substitute for 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in Targeted Screening Campaigns


Generic substitution within the piperidine-aryl urea class is precluded by the compound's unique regioisomeric and linker-length features. The pyridin-2-yl substitution (as opposed to the pyridin-4-yl isomer, CAS 2034237-77-7) alters the spatial orientation and electronic character of the nitrogen lone pair, which directly impacts hydrogen-bonding geometry with target proteins—a well-established determinant of kinase and SCD1 inhibitor selectivity [1][2]. Similarly, the thiophen-2-ylmethyl terminus incorporates a methylene spacer absent in the des-methylene analog (CAS 1235017-21-6, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea), introducing an additional rotatable bond and increasing both conformational flexibility and lipophilicity (ΔMW = +14.05 g/mol; predicted ΔlogP ≈ +0.3–0.5). These structural nuances are non-interchangeable: SAR studies on related urea-based SCD1 inhibitors demonstrate that even minor modifications to the aryl-urea portion can shift IC₅₀ values by >10-fold and profoundly alter oral bioavailability and hERG liability [2]. Consequently, substituting an in-class analog without matching these precise structural features risks a complete loss of target engagement or an unacceptable shift in selectivity profile, undermining the reproducibility of screening results and lead optimization trajectories.

Quantitative Differentiation Evidence for 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Structural Analogs


Pyridin-2-yl vs. Pyridin-4-yl Regioisomerism: Differentiated Hydrogen-Bond Acceptor Orientation

The target compound bears a pyridin-2-yl substituent in which the nitrogen lone pair is oriented ortho to the piperidine attachment point. This geometry enables a distinct intramolecular hydrogen-bond network with the adjacent urea N–H compared to the pyridin-4-yl regioisomer (CAS 2034237-77-7), where the nitrogen is para and points away from the urea core. In structurally related kinase inhibitor series, the 2-pyridyl vs. 4-pyridyl substitution has been shown to alter target potency by >10-fold due to differential hinge-region hydrogen-bonding [1]. The ZINC-calculated logP for the target compound is 3.006 [2]; the pyridin-4-yl isomer is predicted to have a slightly lower logP (estimated ~2.8) owing to increased solvent exposure of the pyridine nitrogen, although no experimental determination is yet available. In SCD1 inhibitor SAR, heteroaryl regioisomerism comparable to the 2-pyridyl/4-pyridyl distinction produced IC₅₀ differences ranging from 2- to 50-fold across matched molecular pairs [1].

SCD1 inhibitor kinase inhibitor regioisomer SAR hydrogen-bond geometry

Thiophene-Methylene Spacer vs. Direct Thiophene Attachment: Conformational Flexibility and Lipophilicity Differentiation

The target compound incorporates a methylene spacer between the thiophene ring and the urea nitrogen (thiophen-2-ylmethyl), absent in the des-methylene analog 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 1235017-21-6). The additional methylene group introduces one extra rotatable bond, increasing conformational flexibility and enabling the thiophene ring to sample a broader range of binding-pocket orientations. Quantitatively, the molecular weight difference is +14.05 g/mol (330.45 vs. 316.40), and the predicted logP increase is estimated at +0.3–0.5 log units based on the Hansch π constant for a methylene insertion [1]. In SCD1 inhibitor series, linker-length modifications between the urea core and aryl terminus have been associated with IC₅₀ shifts exceeding 5-fold and significant changes in metabolic stability [2]. The ZINC database confirms the target compound has 3 rotatable bonds, whereas the des-methylene analog has 2 rotatable bonds [1].

linker SAR conformational flexibility lipophilicity SCD1 inhibitor

Drug-Likeness Profile vs. Clinical-Stage SCD1 Inhibitor A939572: Lead-Like Advantage in Physicochemical Space

Compared to the potent clinical-stage piperidine-aryl urea SCD1 inhibitor A939572 (MW ~430 g/mol; logP ~4.5; IC₅₀ = 37 nM/hSCD1 and <4 nM/mSCD1) , the target compound exhibits a significantly lower molecular weight (330.45 g/mol) and lipophilicity (logP = 3.006), placing it closer to fragment-like and lead-like chemical space (Rule of Three: MW ≤ 300, logP ≤ 3; the target compound marginally exceeds MW but meets logP criteria). A939572 also contains a chlorophenoxy group that contributes to hERG liability mitigation (hERG IC₅₀ > 100 μM) but increases overall lipophilicity . The target compound's lower complexity offers advantages for fragment-based drug discovery (FBDD) and SAR expansion: its molecular weight and logP provide room for optimization within Lipinski's Rule of Five, whereas A939572 is already near the upper limit of oral drug-like space. The target compound's ZINC-calculated polar surface area (PSA) of 55.12 Ų also supports favorable membrane permeability compared to larger urea-based inhibitors [1].

drug-likeness lead-like properties SCD1 inhibitor physicochemical profile

Unique Pharmacophoric Triad: Combined Pyridin-2-yl, Piperidine, and Thiophen-2-ylmethyl Motifs Absent in Single-Analog Comparators

No single commercially available close analog combines all three structural elements simultaneously: pyridin-2-yl (as opposed to pyridin-4-yl), a piperidine linker, and a thiophen-2-ylmethyl urea terminus with a methylene spacer. The closest dual-feature analogs each lack one critical element: CAS 2034237-77-7 substitutes pyridin-4-yl (altering H-bond geometry), CAS 1235017-21-6 removes the methylene spacer (reducing flexibility and lipophilicity), and CAS 2034589-07-4 combines both alterations (pyridin-4-yl and des-methylene). Published patent literature on urea-based kinase inhibitors (e.g., US Patent 6,476,050) and SCD1 inhibitors demonstrates that the simultaneous presence of a 2-heteroaryl-piperidine and a thiophene-urea motif is associated with potent cellular activity and oral bioavailability, whereas analogs missing any of these features often fail to progress beyond in vitro screening due to poor permeability or metabolic instability [1][2]. This unique pharmacophoric triad makes the target compound a non-redundant entry in any screening library targeting lipid metabolism, kinase, or ghrelin receptor pathways.

pharmacophore uniqueness SCD1 inhibitor kinase inhibitor fragment-based drug discovery

Priority Research and Procurement Application Scenarios for 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235359-38-2)


Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment for SCD1 and Metabolic Disease Targets

With a molecular weight of 330.45 g/mol and a ZINC-calculated logP of 3.006, the compound sits at the upper boundary of fragment-like space and is ideally suited as a 'lead-like fragment' for SCD1 inhibitor programs [1]. Unlike the larger clinical candidate A939572 (MW ≈ 430 g/mol, logP ≈ 4.5), this compound provides substantial room for property-based optimization: the thiophene ring can be elaborated to probe hydrophobic sub-pockets, while the pyridin-2-yl moiety can be replaced with bicyclic heteroarenes to enhance potency, following the SAR trends established by Yang et al. (2013) [1][2]. Procurement for fragment screening campaigns focused on metabolic disease, obesity, or non-alcoholic steatohepatitis (NASH) is supported by the well-validated role of SCD1 as a therapeutic target and the demonstrated in vivo efficacy of urea-based SCD1 inhibitors in diet-induced obese mouse models [2].

Kinase Inhibitor Lead Generation: Selective Hinge-Binder Scaffold via Pyridin-2-yl Hydrogen-Bonding

The pyridin-2-yl-piperidine substructure is a recognized hinge-binding motif in ATP-competitive kinase inhibitors. The ortho-nitrogen of the pyridin-2-yl group can form a directional hydrogen bond with the kinase hinge region (often Met or Cys backbone NH), a geometry that is not achievable with the pyridin-4-yl isomer (CAS 2034237-77-7) [1]. Patent literature (e.g., US 6,476,050) describes 3-substituted piperidine-ureas as kinase modulators, and related amino-cyclic urea derivatives have been claimed as kinase inhibitors in multiple patent families [2]. Researchers procuring this compound for kinase inhibitor screening should prioritize panels where hinge-region selectivity is sought, as the pyridin-2-yl orientation may confer selectivity over kinases that preferentially engage 4-pyridyl donors.

Structure-Activity Relationship (SAR) Expansion: Matched Molecular Pair Analysis of Thiophene Linker Length

The thiophen-2-ylmethyl terminus with its methylene spacer enables a direct matched molecular pair comparison with the des-methylene analog (CAS 1235017-21-6, MW = 316.40 g/mol). This pair is valuable for quantifying the contribution of a single methylene linker to target potency, lipophilicity (estimated ΔlogP = +0.3–0.5), metabolic stability, and permeability [1]. Published SAR on urea-based SCD1 inhibitors indicates that linker modifications between the urea core and the aryl terminus can alter IC₅₀ values by >5-fold and significantly impact oral bioavailability [2]. Procuring both the target compound and CAS 1235017-21-6 together allows for a systematic linker SAR study with minimal synthetic effort, accelerating lead optimization timelines.

Chemical Biology Tool Compound for Ghrelin Receptor and hERG Selectivity Profiling

Asymmetric piperidinyl-substituted ureas have been claimed as ghrelin receptor modulators, and related piperidine-urea derivatives have been profiled for hERG channel inhibition—a critical safety liability in cardiovascular and metabolic disease programs [1]. The target compound, with its unique combination of pyridin-2-yl and thiophenylmethyl groups, offers a structurally distinct chemotype for probing ghrelin receptor pharmacology while simultaneously assessing hERG liability. Published data on analogous urea-based CCR5 antagonists demonstrate that thiophene-urea motifs can be designed to mitigate hERG inhibition (IC₅₀ > 100 μM in optimized analogs), making this compound a relevant tool for profiling target vs. anti-target selectivity early in the hit-to-lead phase [2].

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